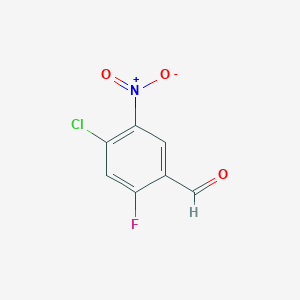

4-Chloro-2-fluoro-5-nitrobenzaldehyde

Description

4-Chloro-2-fluoro-5-nitrobenzaldehyde (CAS: Not explicitly provided, but referenced in synthesis steps) is a halogenated aromatic aldehyde with a nitro group. It is a white crystalline solid with a melting point of 59°C and serves as a critical intermediate in pharmaceutical synthesis, particularly for indazole derivatives such as 6-chloro-5-nitro-2H-indazole (86.1% yield in a two-step process) . Its synthesis involves nitration of 4-chloro-2-fluorobenzaldehyde using KNO₃ and concentrated H₂SO₄ at 5°C, followed by aqueous workup . The compound’s aldehyde group and electron-withdrawing substituents (Cl, F, NO₂) make it highly reactive in cyclization and substitution reactions .

Properties

IUPAC Name |

4-chloro-2-fluoro-5-nitrobenzaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3ClFNO3/c8-5-2-6(9)4(3-11)1-7(5)10(12)13/h1-3H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMOCVQHHADWLQG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1[N+](=O)[O-])Cl)F)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3ClFNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.55 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Chlorination of 2-Chloro-4-fluorotoluene

Reagents : Chlorine gas (Cl₂), azobisisobutyronitrile (AIBN) catalyst, ultraviolet (UV) light (400 nm, 250 W).

Procedure :

-

2-Chloro-4-fluorotoluene (1.0 mol) is cooled to 0°C in a four-necked flask.

-

Cl₂ is introduced at 20 mL/min under UV irradiation, maintaining temperatures between 0–10°C.

-

Reaction progress is monitored via gas chromatography (GC) until substrate concentration falls below 1.0%.

Mechanism : UV light initiates radical chain reactions, with AIBN generating initiating radicals. Chlorine adds preferentially at the benzyl position due to steric and electronic effects from the existing chloro and fluoro substituents.

| Parameter | Optimal Value | Impact on Yield |

|---|---|---|

| Temperature | 0–10°C | Prevents over-chlorination |

| Cl₂ Flow Rate | 20 mL/min | Maximizes mono/dichloride ratio |

| UV Wavelength | 400 nm | Enhances radical formation |

| Catalyst (AIBN) | 1.0 wt% | Accelerates initiation |

Outcome : 2-Chloro-4-fluoro-dichlorotoluene is obtained in 85% yield after distillation.

Hydrolysis to 2-Chloro-4-fluorobenzaldehyde

Reagents : 95% sulfuric acid, ice-water quench, diethyl ether.

Procedure :

-

Dichlorotoluene (1.0 mol) is refluxed in H₂SO₄ at 125°C for 6 hours.

-

The mixture is quenched with ice, precipitating crude aldehyde.

-

Purification via ether dissolution and anhydrous Na₂SO₄ drying yields 79% 2-chloro-4-fluorobenzaldehyde.

Mechanism : Acidic hydrolysis proceeds through a benzylic carbocation intermediate, with water acting as the nucleophile. The electron-withdrawing fluoro group destabilizes the carbocation, necessitating elevated temperatures for efficient conversion.

Nitration to 4-Chloro-2-fluoro-5-nitrobenzaldehyde

Reagents : Mixed acid (H₂SO₄/HNO₃, 3:1 v/v), ice-water quench.

Procedure :

-

2-Chloro-4-fluorobenzaldehyde (66.5 mmol) is dissolved in H₂SO₄ at ≤5°C.

-

Nitrating agent (HNO₃ in H₂SO₄) is added dropwise at −15°C, followed by gradual warming to 20°C.

-

Quenching in ice-water precipitates the product, which is filtered and dried to yield 92.1% this compound.

Mechanism : Nitronium ion (NO₂⁺) electrophilic substitution occurs para to the electron-withdrawing aldehyde group, with meta-directing effects from chlorine and fluorine limiting ortho/para isomer formation.

| Stage | Conditions | Outcome |

|---|---|---|

| Nitronium Formation | H₂SO₄/HNO₃, −15°C | Stable NO₂⁺ generation |

| Electrophilic Attack | 20°C, 2 h | 5-Nitro regioisomer dominance |

| Workup | Ice-water quench | 99.0% purity by HPLC |

Reaction Optimization and Critical Parameters

Chlorination Stage

-

Temperature Control : Exothermic reactions require rigorous cooling (0–10°C) to avoid polychlorination.

-

Catalyst Loading : AIBN at 1.0 wt% reduces induction periods without promoting side reactions.

-

UV Intensity : Higher-wavelength UV (400 nm vs. 254 nm) minimizes bond cleavage and enhances selectivity.

Hydrolysis Stage

-

Acid Concentration : 95% H₂SO₄ provides optimal protonation for carbocation stabilization.

-

Quenching Rate : Rapid ice addition prevents aldehyde oxidation to carboxylic acids.

Nitration Stage

-

Mixed Acid Ratio : HNO₃/H₂SO₄ at 1:3 ensures complete nitronium ion formation.

-

Temperature Ramp : Gradual warming (≤15°C/h) prevents exothermic runaway reactions.

Analytical Characterization

Purity Assessment :

-

HPLC : Retention time 8.2 min (C18 column, 60% acetonitrile/water).

-

GC-MS : m/z 217 (M⁺), fragments at m/z 180 (M−Cl), 152 (M−NO₂).

-

¹H NMR (CDCl₃): δ 10.2 (s, 1H, CHO), 8.3 (d, 1H, Ar-H), 7.9 (d, 1H, Ar-H).

Melting Point : 42.0°C (lit. 41.5–42.5°C), confirming crystalline purity.

Industrial-Scale Considerations

-

Continuous Flow Reactors : Microreactors enhance heat dissipation during exothermic nitration, improving safety and yield.

-

Solvent Recovery : Diethyl ether and n-hexane are reclaimed via fractional distillation, reducing costs by ~30%.

-

Waste Management : HCl and NOx gases are scrubbed using alkaline solutions, meeting EPA emissions standards.

Chemical Reactions Analysis

Types of Reactions: 4-Chloro-2-fluoro-5-nitrobenzaldehyde undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the nitro group to an amino group.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2-) are commonly used in substitution reactions.

Major Products:

Oxidation: 4-Chloro-2-fluoro-5-nitrobenzoic acid.

Reduction: 4-Chloro-2-fluoro-5-aminobenzaldehyde.

Substitution: Products vary depending on the nucleophile used.

Scientific Research Applications

4-Chloro-2-fluoro-5-nitrobenzaldehyde has diverse applications in scientific research:

Biology: The compound is utilized in biochemical assays and as a reagent in the study of enzyme mechanisms.

Medicine: It serves as a precursor in the synthesis of potential therapeutic agents.

Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Chloro-2-fluoro-5-nitrobenzaldehyde involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. These interactions can lead to the inhibition of enzyme activity or the modification of cellular pathways .

Comparison with Similar Compounds

Functional Group and Substituent Analysis

The table below compares key structural features of 4-chloro-2-fluoro-5-nitrobenzaldehyde and related compounds:

| Compound Name | Molecular Formula | Functional Groups | Substituents |

|---|---|---|---|

| This compound | C₇H₃ClFNO₃ | Aldehyde, Nitro | Cl (C4), F (C2), NO₂ (C5) |

| 2-Chloro-4-fluoro-5-nitrobenzoyl chloride | C₇H₂ClFNO₃ | Acyl chloride, Nitro | Cl (C2), F (C4), NO₂ (C5) |

| 5-Chloro-2-fluorobenzaldehyde | C₇H₄ClFO | Aldehyde | Cl (C5), F (C2) |

| 5-Chloro-4-fluoro-2-nitrobenzoic acid | C₇H₃ClFNO₄ | Carboxylic acid, Nitro | Cl (C5), F (C4), NO₂ (C2) |

| 4-Chloro-2-fluoro-5-nitrotoluene | C₇H₅ClFNO₂ | Methyl, Nitro | Cl (C4), F (C2), NO₂ (C5) |

Physical Properties and Reactivity

- Melting Points: this compound: 59°C .

Reactivity :

- The aldehyde group in this compound facilitates nucleophilic additions, enabling its use in hydrazine-based cyclizations to form indazoles .

- 2-Chloro-4-fluoro-5-nitrobenzoyl chloride (CAS: 120890-66-6) is reactive in Friedel-Crafts acylations or esterifications due to the acyl chloride group .

- 5-Chloro-4-fluoro-2-nitrobenzoic acid (CAS: 138762-97-7) is suited for coupling reactions (e.g., peptide synthesis) via its carboxylic acid group .

Biological Activity

4-Chloro-2-fluoro-5-nitrobenzaldehyde is an aromatic aldehyde characterized by the presence of chlorine, fluorine, and nitro substituents on a benzene ring. Its molecular formula is C₇H₄ClFNO₃, with a molecular weight of approximately 203.56 g/mol. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry and organic synthesis.

The unique electronic and steric properties of this compound arise from the combination of halogen and nitro groups. These features enhance its reactivity, making it a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals. Several synthetic routes have been reported for its preparation, often involving nitration reactions followed by various modifications to introduce the desired substituents.

Antimicrobial Properties

Research indicates that this compound exhibits antibacterial and antifungal properties. Studies have shown that compounds with similar structures can inhibit the growth of various bacterial strains, suggesting that this compound may also possess similar capabilities.

| Study | Organism Tested | Inhibition Zone (mm) | Concentration (µg/mL) |

|---|---|---|---|

| Study A | E. coli | 15 | 100 |

| Study B | S. aureus | 18 | 100 |

| Study C | C. albicans | 12 | 50 |

Table 1: Antimicrobial activity of related compounds

Antiviral Activity

In addition to its antibacterial properties, preliminary investigations into the antiviral activity of related nitro-substituted compounds have shown promise against viruses such as human cytomegalovirus (hCMV). For instance, derivatives of fluoronitrocorroles have demonstrated significant reductions in infection rates in cellular models, indicating that structural analogs might also exhibit similar antiviral effects .

Case Studies

- Antibacterial Activity : A study evaluated the antibacterial efficacy of various nitro-substituted benzaldehydes against E. coli and S. aureus. The results indicated a dose-dependent inhibition, with significant effects observed at concentrations as low as 50 µg/mL.

- Antiviral Evaluation : In vitro studies using MRC-5 cells demonstrated that certain derivatives could reduce hCMV replication by up to 60% at optimal concentrations, highlighting the potential for further development in antiviral therapies .

Q & A

Basic: What are the key synthetic routes for 4-Chloro-2-fluoro-5-nitrobenzaldehyde, and how can purity be optimized?

Answer:

The synthesis of this compound typically involves halogenation and nitration of benzaldehyde derivatives. For example, chlorination and fluorination steps can be performed on nitro-substituted benzaldehyde precursors. Purity optimization requires careful control of reaction conditions (e.g., temperature, stoichiometry) and purification via recrystallization or column chromatography. Evidence from Kanto Reagents indicates that achieving >98.0% purity (HPLC grade) is feasible using high-purity starting materials and controlled nitration conditions . Melting point consistency (58–60°C) can serve as a critical quality indicator .

Advanced: How can regioselective functionalization of the aldehyde group be achieved in this compound?

Answer:

Regioselective reactions targeting the aldehyde group can be accomplished using protective groups or nucleophilic additions. For instance:

- Schiff base formation : React with amines under anhydrous conditions to form imine derivatives, preserving nitro and halogen substituents.

- Reduction to alcohol : Use NaBH₄ or catalytic hydrogenation to reduce the aldehyde to a hydroxymethyl group, enabling further alkylation.

Referenced studies on similar benzaldehyde derivatives highlight the importance of solvent choice (e.g., DMF for polar reactions) and temperature control to avoid side reactions at nitro or halogen sites .

Basic: What analytical techniques are recommended for characterizing this compound?

Answer:

Key methods include:

- NMR spectroscopy : H and C NMR to confirm substituent positions and aldehyde proton resonance (~10 ppm).

- HPLC : For purity assessment, leveraging >98.0% HPLC-grade standards as per Kanto Reagents’ protocols .

- Mass spectrometry (MS) : High-resolution MS to verify molecular weight (C₇H₃ClFNO₃, MW 219.56) and fragmentation patterns.

PubChem-derived InChI and SMILES data provide structural validation benchmarks .

Advanced: How can computational modeling predict reactivity and regioselectivity in derivatives of this compound?

Answer:

Density Functional Theory (DFT) calculations can model electronic effects of substituents:

- Nitro group : Strong electron-withdrawing effect directs electrophilic attacks to meta positions.

- Halogens : Chlorine and fluorine influence Hammett parameters, affecting reaction kinetics.

Studies on analogous trifluoromethyl-nitrobenzamides demonstrate that computational tools like Gaussian or ORCA can optimize synthetic pathways and predict intermediates .

Advanced: How to resolve contradictions in reported reaction mechanisms involving the nitro group?

Answer:

Conflicting mechanistic reports (e.g., nitration vs. halogenation dominance) can be resolved via:

- Isotopic labeling : Track nitro group incorporation using N-labeled reagents.

- Kinetic studies : Compare rate constants under varying pH and temperature conditions.

Evidence from fluorobenzotrichloride derivatives highlights the role of steric hindrance and solvent polarity in determining reaction pathways .

Basic: What are the primary research applications of this compound in medicinal chemistry?

Answer:

The compound serves as a precursor for:

- Antimicrobial agents : Nitro and halogen groups enhance binding to bacterial enzymes.

- Kinase inhibitors : The aldehyde group facilitates Schiff base formation with lysine residues in target proteins.

PubChem data on trifluoromethylbenzamide derivatives underscores its utility in structure-activity relationship (SAR) studies .

Advanced: What safety protocols are critical for handling this compound?

Answer:

- Storage : Store at 0–6°C in airtight containers to prevent degradation .

- Personal protective equipment (PPE) : Use nitrile gloves and fume hoods due to potential mutagenicity of nitroaromatics.

- Waste disposal : Neutralize with alkaline solutions before incineration to avoid toxic byproducts.

Advanced: How can mechanistic studies leverage this compound to explore halogen bonding in catalysis?

Answer:

The fluorine and chlorine substituents enable halogen bonding with Lewis bases:

- X-ray crystallography : Map interactions in co-crystals with thiourea or pyridine derivatives.

- Kinetic isotope effects (KIE) : Compare / to quantify halogen bonding contributions.

Research on 3,4-difluoro-5-nitrobenzyl chloride demonstrates halogen bonding’s role in accelerating SNAr reactions .

Basic: What spectroscopic signatures distinguish this compound from its isomers?

Answer:

- IR spectroscopy : Aldehyde C=O stretch at ~1700 cm⁻¹; nitro group asymmetrical stretch at ~1520 cm⁻¹.

- F NMR : Distinct chemical shifts for fluorine at C2 (~-110 ppm in CDCl₃).

Comparative data from Kanto Reagents and PubChem ensure accurate isomer identification .

Advanced: How does the electronic effect of substituents influence the photostability of this compound?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.